4-(Chlorosulfonyl)-3-nitrobenzoic acid
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Overview
Description
4-(Chlorosulfonyl)-3-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO6S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorosulfonyl and nitro groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-3-nitrobenzoic acid typically involves the chlorosulfonation of 3-nitrobenzoic acid. The reaction is carried out by treating 3-nitrobenzoic acid with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:
C6H4(NO2)COOH+ClSO3H→C6H3(NO2)(SO2Cl)COOH+HCl
The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorosulfonation reactors where the reaction conditions are optimized for maximum yield and purity. The process includes continuous monitoring of temperature and pressure, and the use of advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of 3-nitrobenzoic acid and sulfuric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Hydrolysis: This reaction is typically carried out in aqueous acidic or basic conditions.
Major Products
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction Reactions: The major product is 4-(Chlorosulfonyl)-3-aminobenzoic acid.
Hydrolysis: The major products are 3-nitrobenzoic acid and sulfuric acid.
Scientific Research Applications
4-(Chlorosulfonyl)-3-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)-3-nitrobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce sulfonyl groups into other molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar in structure but lacks the nitro group, making it less reactive in certain types of reactions.
3-Nitrobenzoic acid: Lacks the chlorosulfonyl group, making it less versatile in chemical synthesis.
4-Chloro-3-(chlorosulfonyl)benzoic acid: Similar structure but with an additional chlorine atom, which can influence its reactivity and applications.
Uniqueness
4-(Chlorosulfonyl)-3-nitrobenzoic acid is unique due to the presence of both chlorosulfonyl and nitro groups, which confer high reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-chlorosulfonyl-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMHLXHPCXMDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32571-65-6 |
Source
|
Record name | 4-(chlorosulfonyl)-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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